Dipentyl phthalate
Overview
Description
Dipentyl phthalate, also known as di-n-pentyl phthalate, is a phthalate ester that is primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, odorless liquid that is produced by the esterification of phthalic acid with pentanol . It is commonly used in the production of polyvinyl chloride (PVC) products to make them more flexible and resilient .
Mechanism of Action
Target of Action
Dipentyl phthalate (DPeP) is a dialkyl or aryl/alkyl diester of phthalic acid . It primarily targets the endocrine system, affecting hormone synthesis, transport, and metabolism . One initial target for these effects is the sustentacular Sertoli cell, which has surface membrane receptors for follicle-stimulating hormone (FSH) .
Mode of Action
DPeP interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . It also inhibits the activity of human and rat testicular 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase 3 enzymes (17β-HSD3), which are important in testosterone synthesis in Leydig cells .
Biochemical Pathways
Phthalates, including DPeP, can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also affect the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . .
Result of Action
The action of DPeP can lead to various health effects. It has been shown to cause developmental and/or reproductive effects in laboratory animals . In humans, it is known to disrupt the endocrine system, affecting reproductive health and physical development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPeP. It is a ubiquitous pollutant found in different spheres of the environment due to the presence of physical bonding with the polymeric matrix . The main sources of DPeP in agricultural soils are the use of plastic mulching, irrigation with wastewater, pesticide spraying, use of biosolids for improving soil properties, etc . From the soils, DPeP could enter into plants mainly via roots and undergo biomagnification at different trophic levels in an ecosystem .
Biochemical Analysis
Biochemical Properties
DPP interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to inhibit the activity of human and rat testicular 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase 3 enzymes (17β-HSD3), which are crucial for testosterone synthesis in Leydig cells .
Cellular Effects
DPP has been shown to cause developmental and/or reproductive effects in laboratory animals . It can alter the shape of Sertoli cells and induce reorganization of actin filaments, changes that correlate well with alterations in Sertoli cell shape observed in vivo after DPP exposure .
Molecular Mechanism
The molecular mechanism of DPP involves its interaction with biomolecules and its impact on gene expression. DPP exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DPP change over time. For instance, in a study where rats were dosed with DPP from gestational days 14–18, dose-related reproductive alterations were noted when testosterone production and Insl3 mRNA were reduced by >45% and 42%, respectively .
Dosage Effects in Animal Models
The effects of DPP vary with different dosages in animal models. For example, one study showed that a high dose (500 mg/kg/day) of DPP caused an increase in sperm count, while another study revealed that at low doses (50 mg/kg/day), the sperm count of rats was significantly reduced .
Metabolic Pathways
DPP is involved in various metabolic pathways. Studies have demonstrated that phthalates with shorter ester chains like DPP can be readily biodegraded and mineralized . The biodegradation of DPP in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid .
Subcellular Localization
It is likely that DPP, like other phthalates, is distributed throughout the cell due to its lipophilic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentyl phthalate is synthesized through the esterification of phthalic anhydride with n-pentanol. The reaction typically involves heating phthalic anhydride with an excess of n-pentanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds as follows:
Phthalic anhydride+2n-pentanol→Dipentyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and n-pentanol are fed into a reactor along with an acid catalyst. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dipentyl phthalate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and pentanol.
Transesterification: this compound can react with other alcohols to form different phthalate esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Phthalic acid and pentanol.
Transesterification: Different phthalate esters.
Oxidation: Phthalic acid and other oxidation products.
Scientific Research Applications
Dipentyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC products, which are studied for their material properties and applications.
Biology: Investigated for its effects on endocrine disruption and reproductive toxicity.
Industry: Used in the production of consumer products such as toys, food packaging, and medical devices.
Comparison with Similar Compounds
Diethyl phthalate: Used as a plasticizer and has similar applications but differs in its ester group, which is derived from ethanol.
Dibutyl phthalate: Another plasticizer with similar uses but derived from butanol.
Diisononyl phthalate: A higher molecular weight phthalate used as a plasticizer with different physical properties.
Uniqueness of Dipentyl Phthalate: this compound is unique in its specific ester group derived from pentanol, which gives it distinct physical and chemical properties compared to other phthalates. Its specific molecular structure allows it to be used in applications where other phthalates may not be suitable, such as in certain flexible PVC products .
Properties
IUPAC Name |
dipentyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKKHRVROFYTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
Record name | DI-N-PENTYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID5031131 | |
Record name | Dipentyl phthalate | |
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Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-pentyl phthalate is a clear colorless to light yellow liquid. Practically odorless. Floats on water. (NTP, 1992), Colorless oily liquid; [Hawley] Clear colorless to light yellow liquid; [CAMEO] Clear very faintly yellow liquid; [MSDSonline] | |
Record name | DI-N-PENTYL PHTHALATE | |
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Boiling Point |
648 °F at 760 mmHg (NTP, 1992), 342 °C | |
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Flash Point |
357 °F (NTP, 1992), 357 °F; 180 °C (Closed cup), 245 dec F (118 °C) (Closed cup) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in carbon tetrachloride, carbon disulfide, In water, 0.8 mg/L at 25 °C | |
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Density |
1.022 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.022 at 20 °C | |
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Vapor Density |
10.5 (AIR= 1) | |
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Vapor Pressure |
0.000196 [mmHg], Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
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Color/Form |
Colorless, oily liquid | |
CAS No. |
131-18-0 | |
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Melting Point |
less than -67 °F (NTP, 1992), FP: less than -55 °C | |
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